2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-
Description
2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- is a spirocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 2 and 8, a ketone group at position 3, and a 3-furoyl substituent at position 2. This compound belongs to the diazaspiro[4.5]decane family, which is characterized by its rigid spirocyclic framework and versatility in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(furan-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C14H18N2O3/c17-12-2-5-14(4-1-6-15-9-14)10-16(12)13(18)11-3-7-19-8-11/h3,7-8,15H,1-2,4-6,9-10H2 |
InChI Key |
XDXQPNFSXYVXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)C(=O)C3=COC=C3)CNC1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Boc-Protection
The spirocyclic amine backbone is constructed via a cyclocondensation reaction between a diketone and a diamine precursor. Patent data reveals that 8-tert-butoxycarbonyl (Boc)-protected intermediates, such as 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, serve as stable precursors for subsequent functionalization. The Boc group enhances solubility in polar aprotic solvents (e.g., 1,4-dioxane) and prevents undesired side reactions during intermediate handling.
Acidic Deprotection
Quantitative removal of the Boc group is achieved using hydrogen chloride (HCl) in dioxane at ambient temperature (20°C) over 2 hours. This step generates the free amine, 3-oxo-2,8-diazaspiro[4.5]decane hydrochloride, as confirmed by mass spectrometry (m/z = 155 [M+H]+) and ¹H NMR. The hydrochloride salt exhibits improved stability during storage compared to the free base.
Acylation with 3-Furanylcarbonyl Chloride
Reagent Selection and Solvent Optimization
Purification and Crystallization
Solvent Extraction
Post-acylation, the crude product is extracted into methylisobutylketone (MIBK) to separate it from aqueous impurities (e.g., HCl, residual amines). Sequential washing with dilute aqueous potassium carbonate (5% w/v) and brine removes acidic and polar contaminants, yielding a >98% pure organic phase.
Anti-Solvent Crystallization
Crystallization is initiated by adding n-heptane to the MIBK solution at 30–35°C over 2 hours. Seeding with pre-formed crystals of the target compound ensures uniform nucleation, producing a high-purity crystalline product. The MEK/MIBK solvent system (1:9 v/v) prevents solvate formation, as confirmed by X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with retention times matching authenticated standards. Residual solvents (MEK, MIBK) are quantified below ICH Q3C limits (<500 ppm) via gas chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Boc/Deprotection Route | Direct Acylation |
|---|---|---|
| Overall Yield | 72% | 85% |
| Reaction Time | 48 h | 4.5 h |
| Purity (HPLC) | 95% | 98% |
| Scalability | Limited by Boc cost | Kilogram-scale |
The direct acylation method offers superior efficiency and scalability, making it the preferred industrial route despite requiring stringent temperature control.
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonyl Group
The 3-furanylcarbonyl group exhibits typical carbonyl reactivity. The electron-deficient carbonyl carbon undergoes nucleophilic addition reactions, enabling functional group transformations:
-
Amide bond formation : Reaction with amines (e.g., methylamine) in dichloromethane (DCM) at 0–25°C generates secondary amides.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, forming 2-(3-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one.
Reactivity of the Spirocyclic Nitrogen Atoms
The spirocyclic nitrogen atoms participate in acid-base and alkylation reactions:
-
Protonation : Under acidic conditions (e.g., HCl in DCM), the secondary amine nitrogen forms a hydrochloride salt, improving solubility for downstream reactions .
-
Sulfonylation : Reaction with aromatic sulfonyl chlorides (e.g., 3-[(trifluoromethyl)oxy]benzenesulfonyl chloride) in DCM/triethylamine yields sulfonamide derivatives. A representative reaction achieves 49% yield after 16 hours :
| Sulfonyl Chloride | Reaction Time | Yield | Product |
|---|---|---|---|
| 3-[(trifluoromethyl)oxy]phenyl | 16 h | 49% | 8-({3-[(trifluoromethyl)oxy]phenyl}sulfonyl)-2,8-diazaspiro[4.5]decan-1-one |
| 2-bromo-4-(trifluoromethyl)phenyl | 16 h | 15%* | 8-[2-methyl-4-(trifluoromethyl)phenyl]sulfonyl derivative |
| 3-bromo-5-(trifluoromethyl)phenyl | 16 h | 32%* | 8-[3-methyl-5-(trifluoromethyl)phenyl]sulfonyl derivative |
*Yield after Suzuki-Miyaura cross-coupling with trimethylboroxine .
Functionalization via Cross-Coupling Reactions
The furan ring enables further derivatization through transition metal-catalyzed reactions:
-
Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the furan substituent. For example, coupling with 4-methylphenylboronic acid in dioxane/Pd(PPh₃)₄ introduces aryl groups at the furan’s β-position.
Ring-Opening and Rearrangement
Under strongly basic conditions (e.g., NaOH/EtOH), the spirocyclic framework undergoes partial ring-opening. This generates intermediates for synthesizing linear diamines or fused heterocycles .
Stability and Side Reactions
-
Acid sensitivity : Prolonged exposure to HCl (>24 h) leads to decomposition of the furan ring .
-
Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Comparative Reactivity Insights
Key differences from related diazaspiro compounds include:
Scientific Research Applications
2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Features
The diazaspiro[4.5]decane core is shared among several derivatives, but substituents at positions 2 and 8 significantly alter their physicochemical and biological profiles. Below is a comparison of key analogs:
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility for in vitro assays, whereas neutral forms (e.g., ) are preferred for organic synthesis.
Physicochemical Properties
Biological Activity
2,8-Diazaspiro[4.5]decan-3-one, 2-(3-furanylcarbonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula for 2,8-Diazaspiro[4.5]decan-3-one is , with a molecular weight of approximately 192.22 g/mol. Its structure features a spirocyclic arrangement that may contribute to its unique biological properties.
Synthesis
The synthesis of 2,8-Diazaspiro[4.5]decan-3-one typically involves the reaction of hydrazine derivatives with carbonyl compounds through cyclization processes. For example, the compound can be synthesized using a Michael addition reaction followed by cyclization, which has been detailed in various studies focusing on similar diazaspiro compounds .
Muscarinic Receptor Agonism
Research has demonstrated that derivatives of diazaspiro compounds can exhibit significant binding affinities for muscarinic receptors, particularly M1 and M2 subtypes. For instance, one study highlighted that specific derivatives showed partial agonistic activity at M1 receptors, leading to anti-amnesic effects in animal models . The ability to modulate these receptors suggests potential applications in treating cognitive disorders.
Neuroprotective Effects
In vivo studies have indicated that certain diazaspiro compounds can ameliorate scopolamine-induced memory impairments in rats, suggesting neuroprotective properties. The pharmacological profile includes effects such as hypothermia and increased salivation, which are common indicators of muscarinic receptor activation .
Cytotoxicity and Antitumor Activity
Another aspect of the biological activity of diazaspiro compounds is their cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant antitumor activity through mechanisms involving apoptosis and cell cycle disruption . The cytotoxicity was observed to be concentration-dependent and varied among different cell types.
Study on Muscarinic Agonists
A study published in Chemistry & Pharmacology investigated a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists. The findings indicated that modifications at specific positions on the diazaspiro framework could enhance selectivity for M1 over M2 receptors, which is critical for minimizing side effects associated with non-selective agonism .
Antitumor Activity Assessment
In another research effort focusing on spirogermanium analogs, the cytotoxic effects were assessed against human tumor cell lines. The results showed that these compounds could induce significant cell death at specific concentrations while sparing normal cells to some extent . This highlights the potential for developing targeted cancer therapies based on the structural features of diazaspiro compounds.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,8-diazaspiro[4.5]decan-3-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer: The core spirocyclic scaffold is typically synthesized via cyclization reactions, such as intramolecular amidation or ring-closing metathesis. For example, patents describe using tert-butyl carbamate (Boc)-protected intermediates to stabilize reactive amines during synthesis . Optimization involves adjusting solvent polarity (e.g., DMF or THF) and temperature to enhance yields. Purity (>95%) is achievable through recrystallization or column chromatography, as noted in supplier catalogs .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying spirocyclic connectivity and substituent placement. For instance, the presence of a carbonyl group (C=O) at position 3 is confirmed by a signal near 170 ppm in ¹³C NMR . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the furanylcarbonyl moiety .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 2 or 8) influence biological activity or binding affinity in target proteins?
- Methodological Answer: Substituents like the 3-furanylcarbonyl group enhance π-π stacking interactions in binding pockets, as observed in crystallographic studies of similar spirocyclic ligands bound to kinases . Comparative studies show that methyl or benzyl groups at position 8 alter steric hindrance, impacting selectivity in enzyme inhibition assays . Computational docking (e.g., AutoDock Vina) can predict binding modes before synthesizing analogs.
Q. What strategies resolve contradictions in biological assay data between studies, particularly regarding potency or toxicity?
- Methodological Answer: Discrepancies may arise from variations in stereochemistry (e.g., trans-7-methyl vs. cis derivatives) or impurities in batches. Rigorous analytical validation (e.g., HPLC purity >98% ) and controlled stereoselective synthesis (using chiral catalysts ) are essential. Replicating assays under standardized conditions (e.g., cell line viability protocols) minimizes variability .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound in preclinical models?
- Methodological Answer: Use LC-MS/MS to track parent compound and metabolites in plasma or liver microsome incubations. Isotope-labeled analogs (e.g., deuterated derivatives) aid in distinguishing degradation products. Studies on similar spiro compounds suggest oxidative metabolism at the furan ring, requiring stability testing under varying pH and enzymatic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
